4,4-Piperidinediol, 3-fluoro- 4,4-Piperidinediol, 3-fluoro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20671157
InChI: InChI=1S/C5H10FNO2/c6-4-3-7-2-1-5(4,8)9/h4,7-9H,1-3H2
SMILES:
Molecular Formula: C5H10FNO2
Molecular Weight: 135.14 g/mol

4,4-Piperidinediol, 3-fluoro-

CAS No.:

Cat. No.: VC20671157

Molecular Formula: C5H10FNO2

Molecular Weight: 135.14 g/mol

* For research use only. Not for human or veterinary use.

4,4-Piperidinediol, 3-fluoro- -

Specification

Molecular Formula C5H10FNO2
Molecular Weight 135.14 g/mol
IUPAC Name 3-fluoropiperidine-4,4-diol
Standard InChI InChI=1S/C5H10FNO2/c6-4-3-7-2-1-5(4,8)9/h4,7-9H,1-3H2
Standard InChI Key YWKONWACMQRWMB-UHFFFAOYSA-N
Canonical SMILES C1CNCC(C1(O)O)F

Introduction

Structural and Chemical Characteristics

Core Scaffold and Functionalization

The piperidine ring is a six-membered saturated heterocycle with one nitrogen atom. In 3-fluoro-4,4-piperidinediol, the 3-position is substituted with fluorine, while two hydroxyl groups occupy the 4-position (Figure 1). This configuration introduces significant polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Table 1: Molecular and Computational Data

PropertyValueSource
Molecular formulaC₅H₉FNO₂Calculated
Molecular weight134.13 g/molPubChem
Hydrogen bond donors2 (hydroxyl groups)Computational
Hydrogen bond acceptors3 (N, 2×O)Computational
Topological polar surface area66.5 ŲPubChem

The fluorine atom’s electronegativity (3.98 Pauling) induces electron-withdrawing effects, potentially stabilizing adjacent charges or directing regioselective reactions .

Synthetic Methodologies

Fluorination of Piperidinones

A common route to fluorinated piperidines involves the fluorination of ketone precursors. For example, 3-fluoropiperidin-4-one hydrochloride (CAS 1070896-59-1) is synthesized via halogen exchange or electrochemical fluorination . Hydrogenation of such intermediates could yield the diol via dihydroxylation :

3-Fluoropiperidin-4-oneH2O, Acid/Base3-Fluoro-4,4-piperidinediol\text{3-Fluoropiperidin-4-one} \xrightarrow{\text{H}_2\text{O, Acid/Base}} \text{3-Fluoro-4,4-piperidinediol}

This method mirrors the hydrolysis of geminal diols and acetals to carbonyl compounds .

Reductive Amination

4-Piperidone derivatives (e.g., 4-piperidone hydrate hydrochloride, CAS 40064-34-4) serve as starting materials for diol synthesis . Fluorination at the 3-position could be achieved via electrophilic fluorination agents like Selectfluor® :

4-PiperidoneSelectfluor®3-Fluoro-4-piperidoneReduction3-Fluoro-4,4-piperidinediol\text{4-Piperidone} \xrightarrow{\text{Selectfluor®}} \text{3-Fluoro-4-piperidone} \xrightarrow{\text{Reduction}} \text{3-Fluoro-4,4-piperidinediol}

Physicochemical Properties

Table 2: Comparative Solubility Data

CompoundSolubility in Water (mg/mL)Source
4,4-Piperidinediol HCl82.5 (25°C)CymitQuimica
3-Fluoropiperidin-4-one HCl45.2 (25°C)PubChem

Stability studies on related compounds suggest susceptibility to oxidation at the hydroxyl groups, necessitating inert storage conditions .

Pharmacological Relevance

Opioid Receptor Modulation

Fluorinated piperidines are pivotal in opioid agonist design. For instance, fentanyl derivatives exploit fluorination to enhance blood-brain barrier penetration . While 3-fluoro-4,4-piperidinediol itself is not directly cited in opioid studies, its structure aligns with intermediates used in synthesizing μ-opioid receptor ligands .

Hazard TypePrecautionary MeasuresSource
Skin contactNitrile gloves, lab coatPubChem
InhalationFume hood, N95 respiratorPubChem
DisposalIncineration at >1000°CCymitQuimica

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s scaffold is valuable for constructing bioactive molecules. For example, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 211108-50-8) is a protected precursor in anticancer drug synthesis .

Material Science

Hydroxyl and fluorine groups enable participation in polymer cross-linking, as seen in fluorinated polyamides .

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